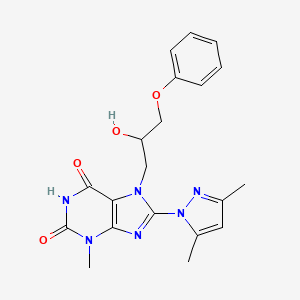![molecular formula C15H18N2O2 B12000915 2-Naphthalenecarboxamide, N-[2-(dimethylamino)ethyl]-3-hydroxy- CAS No. 68945-78-8](/img/structure/B12000915.png)
2-Naphthalenecarboxamide, N-[2-(dimethylamino)ethyl]-3-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenecarboxamide, N-[2-(dimethylamino)ethyl]-3-hydroxy- is an organic compound belonging to the class of naphthalenecarboxamides This compound features a naphthalene ring system substituted with a carboxamide group, a dimethylaminoethyl group, and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, N-[2-(dimethylamino)ethyl]-3-hydroxy- typically involves the following steps:
Nitration of Naphthalene: Naphthalene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 2-nitronaphthalene.
Reduction: The nitro group in 2-nitronaphthalene is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 2-aminonaphthalene.
Acylation: 2-aminonaphthalene is then acylated with chloroacetyl chloride to form 2-naphthalenecarboxamide.
Substitution: The carboxamide is reacted with 2-(dimethylamino)ethyl chloride in the presence of a base such as sodium hydroxide to introduce the dimethylaminoethyl group.
Hydroxylation: Finally, the compound is hydroxylated at the 3-position using a hydroxylating agent like hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with various electrophiles.
Hydrolysis: The carboxamide group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Oxidation: 2-Naphthalenecarboxamide, N-[2-(dimethylamino)ethyl]-3-oxo-.
Reduction: 2-Naphthalenecarboxamide, N-[2-(dimethylamino)ethyl]-3-amino-.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: 2-Naphthalenecarboxylic acid, N-[2-(dimethylamino)ethyl]-3-hydroxy-.
Applications De Recherche Scientifique
2-Naphthalenecarboxamide, N-[2-(dimethylamino)ethyl]-3-hydroxy- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure and substituents.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 2-Naphthalenecarboxamide, N-[2-(dimethylamino)ethyl]-3-hydroxy- depends on its specific application. In biological systems, it may interact with cellular proteins and enzymes, affecting various biochemical pathways. The dimethylamino group can enhance its solubility and facilitate its interaction with biological membranes, while the hydroxyl group can form hydrogen bonds with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthalenecarboxamide, N-[2-(dimethylamino)ethyl]-6-methoxy-: Similar structure but with a methoxy group instead of a hydroxyl group.
2-Naphthalenecarboxamide, N-[2-(dimethylamino)ethyl]-4-hydroxy-: Hydroxyl group positioned at the 4-position instead of the 3-position.
2-Naphthalenecarboxamide, N-[2-(dimethylamino)ethyl]-3-methoxy-: Methoxy group instead of a hydroxyl group at the 3-position.
Uniqueness
2-Naphthalenecarboxamide, N-[2-(dimethylamino)ethyl]-3-hydroxy- is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of both a dimethylamino group and a hydroxyl group provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
Propriétés
| 68945-78-8 | |
Formule moléculaire |
C15H18N2O2 |
Poids moléculaire |
258.32 g/mol |
Nom IUPAC |
N-[2-(dimethylamino)ethyl]-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C15H18N2O2/c1-17(2)8-7-16-15(19)13-9-11-5-3-4-6-12(11)10-14(13)18/h3-6,9-10,18H,7-8H2,1-2H3,(H,16,19) |
Clé InChI |
PTYBNDTVHWXPPT-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCNC(=O)C1=CC2=CC=CC=C2C=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(2,4-dichlorophenyl)-4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12000843.png)
![N-(2-chlorophenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B12000850.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12000862.png)
![n-[1-(1h-Indol-3-yl)ethyl]propan-2-amine](/img/structure/B12000870.png)






![3-(1H-benzotriazol-1-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide](/img/structure/B12000913.png)


